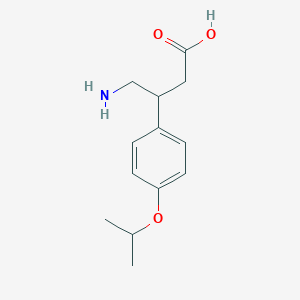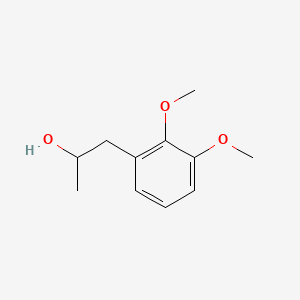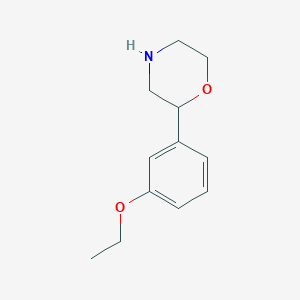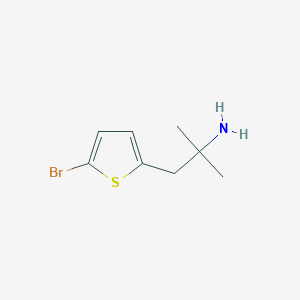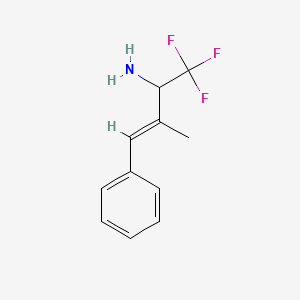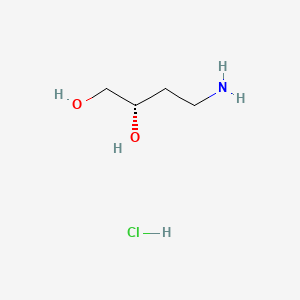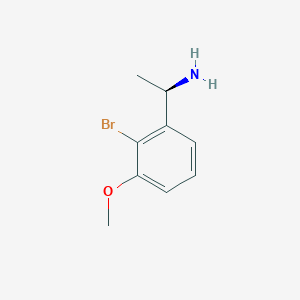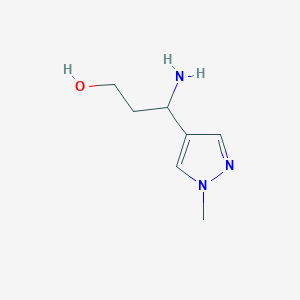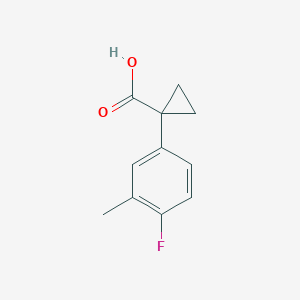
1-(4-Fluoro-3-methylphenyl)cyclopropanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Fluoro-3-methylphenyl)cyclopropane-1-carboxylic acid is an organic compound featuring a cyclopropane ring with a carboxylic acid functional group and a 4-fluoro-3-methylphenyl substituent. This structure is of interest due to the unique properties imparted by the strained cyclopropane ring and the electron-withdrawing fluorine atom, which can influence the reactivity and physical properties of the molecule .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-fluoro-3-methylphenyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of alkenes using diazo compounds in the presence of transition metal catalysts. For instance, a rhodium-catalyzed cyclopropanation method has been used for the stereoselective synthesis of related compounds . Additionally, multi-step synthetic routes involving nucleophilic substitution reactions and ester hydrolysis have been employed to synthesize derivatives of cyclopropane carboxylic acids .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluoro-3-methylphenyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions due to its strained ring system and reactive functional groups. These reactions include:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylates or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylates, while reduction can produce alcohols.
Scientific Research Applications
1-(4-Fluoro-3-methylphenyl)cyclopropane-1-carboxylic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of fluorinated cyclopropane derivatives.
Biology: It can be used in the study of enzyme-catalyzed reactions involving cyclopropane rings.
Medicine: The compound’s derivatives may have potential therapeutic applications due to their unique chemical properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-(4-fluoro-3-methylphenyl)cyclopropane-1-carboxylic acid exerts its effects involves interactions with molecular targets and pathways influenced by the strained cyclopropane ring and the electron-withdrawing fluorine atom. These interactions can affect the reactivity and stability of the compound, making it useful in various chemical and biological processes .
Comparison with Similar Compounds
- 1-(4-Fluorophenyl)cyclopropane-1-carboxylic acid
- 1-(3-Methylphenyl)cyclopropane-1-carboxylic acid
- 1-(4-Chloro-3-methylphenyl)cyclopropane-1-carboxylic acid
Uniqueness: 1-(4-Fluoro-3-methylphenyl)cycloprop
Properties
Molecular Formula |
C11H11FO2 |
|---|---|
Molecular Weight |
194.20 g/mol |
IUPAC Name |
1-(4-fluoro-3-methylphenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C11H11FO2/c1-7-6-8(2-3-9(7)12)11(4-5-11)10(13)14/h2-3,6H,4-5H2,1H3,(H,13,14) |
InChI Key |
MUHHTRWBYOBANR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2(CC2)C(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


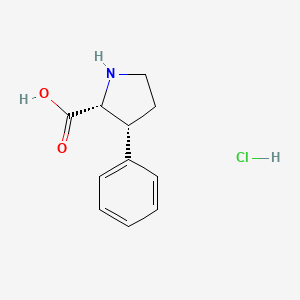
![3-[(1R)-2,2,2-trifluoro-1-hydroxyethyl]benzonitrile](/img/structure/B13610631.png)
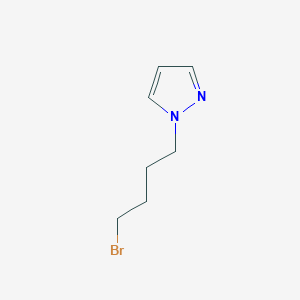
amine](/img/structure/B13610648.png)
